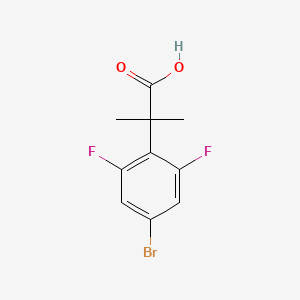
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate typically involves the reaction of 1,2,3-thiadiazole derivatives with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,2,3-thiadiazole derivative
Reagent: Methanesulfonyl chloride
Base: Sodium hydroxide
Solvent: Typically an organic solvent such as dichloromethane
Temperature: Controlled, usually around room temperature
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various substituted thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: Thiadiazole derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or luminescence.
Wirkmechanismus
The mechanism of action of sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate involves its interaction with specific molecular targets. In biological systems, thiadiazole derivatives can interact with enzymes or receptors, leading to various biological effects. For example, they may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Thiadiazole: The parent compound of the class, known for its versatile chemical properties.
1,3,4-Thiadiazole: Another isomer with similar applications but different chemical properties.
Thidiazuron: A thiadiazole derivative used as a plant growth regulator.
Uniqueness
Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate group, in particular, allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C3H3N2NaO4S2 |
|---|---|
Molekulargewicht |
218.2 g/mol |
IUPAC-Name |
sodium;hydroxy(thiadiazol-5-yl)methanesulfonate |
InChI |
InChI=1S/C3H4N2O4S2.Na/c6-3(11(7,8)9)2-1-4-5-10-2;/h1,3,6H,(H,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
ZGHBGGHAOWERCE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(SN=N1)C(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


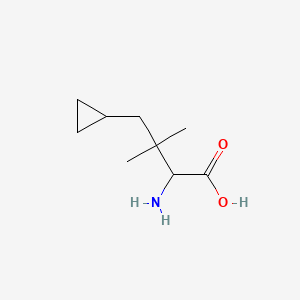
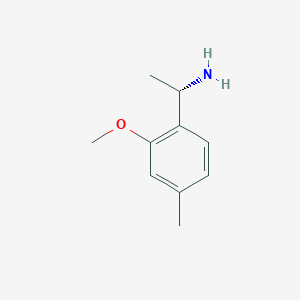
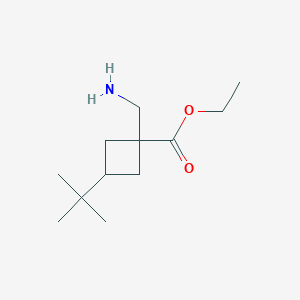
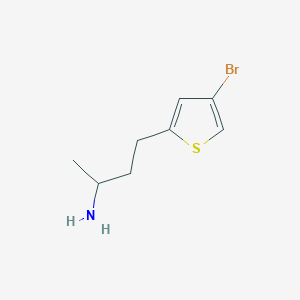
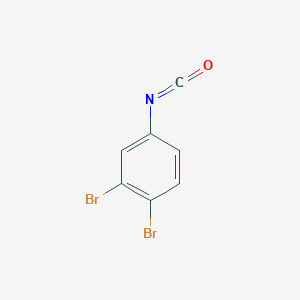
![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)







